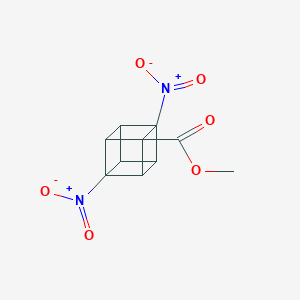
Ácido 3-feniltiofeno-2-carboxílico
Descripción general
Descripción
3-Phenylthiophene-2-carboxylic Acid is an organic compound with the molecular formula C11H8O2S and a molecular weight of 204.24 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the third position of the thiophene ring and a carboxylic acid group at the second position
Aplicaciones Científicas De Investigación
3-Phenylthiophene-2-carboxylic Acid has several scientific research applications:
Mecanismo De Acción
Target of Action
3-Phenylthiophene-2-carboxylic Acid is primarily used as an intermediate in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Biochemical Pathways
The compound plays a role in the PARP inhibition pathway . By inhibiting PARP, it prevents cancer cells from repairing their damaged DNA, leading to cell death. This makes PARP inhibitors effective in treating certain types of cancers.
Análisis Bioquímico
Biochemical Properties
It is known to be an intermediate in the preparation of PARP inhibitors . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Cellular Effects
As an intermediate in the preparation of PARP inhibitors, it may influence cellular processes related to DNA repair and programmed cell death .
Molecular Mechanism
As an intermediate in the preparation of PARP inhibitors, it may play a role in inhibiting the activity of PARP proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phenylthiophene-2-carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 3-phenylthiophene with carbon dioxide in the presence of a strong base, such as sodium hydride, followed by acidification to yield the carboxylic acid . Another method involves the hydrolysis of 3-phenylthiophene-2-carboxylic acid methyl ester under acidic or basic conditions .
Industrial Production Methods: Industrial production of 3-Phenylthiophene-2-carboxylic Acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method may depend on factors such as cost, availability of starting materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylthiophene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Comparación Con Compuestos Similares
Thiophene-2-carboxylic Acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
3-Methylthiophene-2-carboxylic Acid: Contains a methyl group instead of a phenyl group, which can affect its steric and electronic properties.
2-Phenylthiophene-3-carboxylic Acid: The positions of the phenyl and carboxylic acid groups are reversed, which can influence the compound’s chemical behavior and interactions.
Uniqueness: 3-Phenylthiophene-2-carboxylic Acid is unique due to the specific positioning of its functional groups, which can confer distinct reactivity and biological activity compared to its analogs. The presence of the phenyl group can enhance its hydrophobicity and potentially improve its ability to interact with biological targets .
Propiedades
IUPAC Name |
3-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGBNRBZMJKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368865 | |
| Record name | 3-phenylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-88-5 | |
| Record name | 3-Phenyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-phenylthiophene-2-carboxylic acid in the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one-A (TIQ-A)?
A1: 3-phenylthiophene-2-carboxylic acid plays a crucial role as an intermediate in the continuous flow synthesis of TIQ-A []. The research highlights its use in a Suzuki coupling reaction, which is a critical step in efficiently producing the desired TIQ-A scaffold [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)






![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)




